Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate
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Overview
Description
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate, also known as BCNU, is a chemotherapy drug that belongs to the family of nitrosoureas. It is used in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. BCNU works by damaging the DNA of cancer cells, which in turn prevents them from dividing and growing.
Mechanism Of Action
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate works by damaging the DNA of cancer cells. Specifically, it alkylates the DNA, which means that it adds an alkyl group to the DNA molecule. This alkyl group interferes with the normal functioning of the DNA, which prevents the cancer cells from dividing and growing.
Biochemical And Physiological Effects
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate has both biochemical and physiological effects on the body. Biochemically, it damages the DNA of cancer cells, which prevents them from dividing and growing. Physiologically, it can cause side effects such as nausea, vomiting, hair loss, and bone marrow suppression. These side effects occur because Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate not only targets cancer cells but also affects healthy cells in the body.
Advantages And Limitations For Lab Experiments
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate has several advantages for lab experiments. It is a well-established chemotherapy drug that has been extensively studied for its anti-cancer properties. It is also relatively easy to synthesize and has a long shelf life. However, Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate has several limitations as well. It can be toxic to healthy cells, which can limit its use in certain experiments. Additionally, it is a highly reactive chemical that requires careful handling and storage.
Future Directions
There are several future directions for the research and development of Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate. One direction is to develop new formulations of Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate that can be delivered directly to cancer cells, which would minimize the side effects on healthy cells. Another direction is to study the mechanisms of Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate resistance in cancer cells, which would help to develop new treatments for resistant cancers. Finally, there is a need to develop new chemotherapy drugs that are more effective and have fewer side effects than Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate.
Synthesis Methods
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate is synthesized by reacting 1,3-bis(2-chloroethyl)-1-nitrosourea with 2,4,6-trinitrobenzenesulfonic acid. The reaction takes place in the presence of a strong acid catalyst, such as sulfuric acid. The resulting product is a yellow crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate has been extensively studied for its anti-cancer properties. It has been shown to be effective in the treatment of various types of cancer, including brain tumors, lymphomas, and multiple myeloma. Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate is also used in research to study the mechanisms of cancer cell growth and to develop new cancer treatments.
properties
CAS RN |
100700-27-4 |
---|---|
Product Name |
Butyric acid, 4-(bis(2-chloroethyl)amino)-, 2,4,6-trinitrobenzenesulfonate |
Molecular Formula |
C14H18Cl2N4O11S |
Molecular Weight |
521.3 g/mol |
IUPAC Name |
3-carboxypropyl-bis(2-chloroethyl)azanium;2,4,6-trinitrobenzenesulfonate |
InChI |
InChI=1S/C8H15Cl2NO2.C6H3N3O9S/c9-3-6-11(7-4-10)5-1-2-8(12)13;10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15/h1-7H2,(H,12,13);1-2H,(H,16,17,18) |
InChI Key |
RTUWHVZDCCZSAZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C(CC(=O)O)C[NH+](CCCl)CCCl |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].C(CC(=O)O)C[NH+](CCCl)CCCl |
Other CAS RN |
100700-27-4 |
synonyms |
4-(Bis(2-chloroethyl)amino)butyric acid 2,4,6-trinitrobenzenesulfonate |
Origin of Product |
United States |
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